![molecular formula C21H17ClN2O5S B2983548 5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922093-84-3](/img/structure/B2983548.png)
5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Scientific Research Applications
Pharmaceutical Research
This compound has been identified as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes . Its role in the synthesis process is crucial for the development of glyburide and similar sulfonylurea-based medications.
Neurological Disorder Treatment
Patent literature suggests that derivatives of this compound may act as selective inhibitors of the Dopamine D2 receptor . This implies potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Cancer Therapy
Benzenesulfonamide derivatives, to which this compound belongs, have been reported to be effective in the treatment of proliferative diseases such as cancer . This opens up avenues for its use in developing novel anticancer therapies.
Catalysis
Research indicates that related chloro-methoxy compounds can serve as catalysts for reductive amination by transfer hydrogenation . This application is significant in the production of amines, which are essential in many industrial and pharmaceutical processes.
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share a similar structural motif with this compound, have shown anti-inflammatory and analgesic activities . This suggests that the compound could be explored for its potential use in developing new pain relief medications.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-12-3-6-18-16(9-12)23-21(25)15-11-14(5-8-17(15)29-18)24-30(26,27)20-10-13(22)4-7-19(20)28-2/h3-11,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKISQXMDOJHVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
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